molecular formula C22H22N4O3 B6490747 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1358306-22-5

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B6490747
CAS No.: 1358306-22-5
M. Wt: 390.4 g/mol
InChI Key: CVYFJEFPVIRPEE-UHFFFAOYSA-N
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Description

Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications . Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .


Synthesis Analysis

Many synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms .


Molecular Structure Analysis

The molecular structure of triazoloquinazoline compounds is characterized by the fusion of triazole and quinazoline rings . The exact structure can vary depending on the positions at which these rings are fused and the specific substitutions on the rings .


Chemical Reactions Analysis

The synthesis of triazoloquinazoline compounds typically involves reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

Given the wide range of biological activities exhibited by triazoloquinazoline compounds, they are an active area of research in drug development . Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and optimizing their activity and safety profiles.

Biochemical Analysis

Biochemical Properties

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to their active sites, leading to either inhibition or activation of their enzymatic activities. For instance, it may inhibit certain kinases, thereby modulating phosphorylation events that are essential for signal transduction .

Cellular Effects

The effects of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can modulate the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exerts its effects through specific binding interactions with target biomolecules. It can bind to the ATP-binding sites of kinases, leading to competitive inhibition. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades. Furthermore, the compound may induce conformational changes in proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes, which may have cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response. Careful dosage optimization is essential to balance efficacy and safety .

Metabolic Pathways

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cells, it may localize to specific compartments, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is crucial for its activity and function. The compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interaction with target biomolecules and influence its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression .

Properties

IUPAC Name

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-7-20-23-21-17-8-5-6-9-18(17)25(22(28)26(21)24-20)14-19(27)15-10-12-16(13-11-15)29-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYFJEFPVIRPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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